N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxyethyl and methoxybenzenesulfonamide groups. One common method involves the use of microwave irradiation to facilitate the reaction, which has been shown to be efficient and yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and solvent-free methods can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonamide group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide: shares similarities with other furan derivatives such as 2,5-dimethylfuran and furan-2-carboxylic acid.
Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole also share structural similarities due to the presence of the sulfonamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-10-7-14(11(2)21-10)15(17)9-16-22(18,19)13-6-4-5-12(8-13)20-3/h4-8,15-17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSNLLVAVXMLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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